molecular formula C18H24N4O2 B7101614 N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B7101614
M. Wt: 328.4 g/mol
InChI Key: XKNLRDYAUSKDHT-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an oxane ring and a triazole moiety, making it of significant interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-22(15-7-5-4-6-13(15)2)17(23)12-16-19-18(21-20-16)14-8-10-24-11-9-14/h4-7,14H,3,8-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNLRDYAUSKDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CC2=NC(=NN2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The oxane ring is then introduced through a series of reactions involving nucleophilic substitution and ring-closing steps. The final step involves the acylation of the triazole derivative with N-ethyl-N-(2-methylphenyl)acetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxane ring and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the oxane ring may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of an oxane ring and a triazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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